

# TSPP vs STPP formaldehyde formation inhibition surimi

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## Compound Focus: Tetrasodium Pyrophosphate

CAS No.: 7722-88-5

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## Functional Properties & Protein Protection

The following table summarizes the key comparative findings on the functional properties of surimi treated with TSPP and STPP.

Aspect	Tetrasodium Pyrophosphate (TSPP)	Sodium Tripolyphosphate (STPP)
<b>General Function</b>	Introduces phosphate groups into myofibrillar proteins; leads to protein aggregation [1].	Introduces phosphate groups; significantly phosphorylates proteins; can reduce protein pyrolysis rate (improves thermal stability) [1].
<b>Protein Solubility &amp; Stability</b>	Information not explicitly available in search results.	Maintains protein solubility better than raw surimi without additives [2].
<b>Thermal Stability</b>	Information not explicitly available in search results.	Addition of 0.2–0.5 g/100 mL reduces pyrolysis rate of myofibrillar proteins, indicating improved thermal stability [1].

Aspect	Tetrasodium Pyrophosphate (TSPP)	Sodium Tripolyphosphate (STPP)
Optimal Concentration	Information not explicitly available in search results.	0.4 g/100 mL (in a low-salt environment of 1 g/100 mL NaCl) for most significant phosphorylation and improved functional properties [1].

## Experimental Protocols for Key Analyses

Here are the methodologies used in the cited research to obtain the data mentioned above.

- **Analysis of Protein Phosphorylation**

- **Objective:** To determine the extent to which phosphate groups bind to myofibrillar proteins.
- **Method:** The study inferred the level of phosphorylation by measuring the functional changes in proteins (such as solubility and thermal stability) after phosphate addition under low-salt conditions. A concentration of 0.4 g/100 mL STPP was found to bind a large number of phosphate groups to the protein [1].

- **Assessment of Thermal Stability**

- **Objective:** To evaluate the resistance of myofibrillar proteins to heat-induced degradation.
- **Method:** The pyrolysis rate of myofibrillar proteins was measured. A reduction in this rate, as observed with the addition of 0.2–0.5 g/100 mL STPP, indicates improved thermal stability [1].

- **Evaluation of Functional Properties**

- **Objective:** To measure changes in key protein functionalities like solubility and emulsification.
- **Methods:**
  - **Solubility, Surface Hydrophobicity, Emulsification:** These properties were observed to increase with increasing phosphate addition in a low-salt environment [1].
  - **Protein Solubility (Actomyosin):** Determined using the Kjeldahl method (AOAC 2000), which involves digesting the sample, distilling, and titrating with 0.02 N HCl. Protein levels are calculated using a conversion factor of 6.25 [2].

## Mechanisms of Action in Surimi

The following diagram illustrates the general mechanisms by which phosphates like TSPP and STPP protect myofibrillar proteins in surimi, based on the available information.

## Key Insights and Research Considerations

- **STPP Shows Broader Documented Benefits:** Based on the available data, STPP has been more extensively studied in the context of surimi, with documented benefits for thermal stability and phosphorylation at specific concentrations (0.4 g/100 mL) [1].
- **The Formaldehyde Link is Indirect:** While the direct inhibition of formaldehyde formation was not found, the research strongly suggests that both phosphates protect proteins from denaturation and aggregation [1] [3]. Since formaldehyde formation is a cause of such deterioration in frozen fish muscle, the protective action of phosphates likely helps mitigate its negative effects indirectly.
- **Context is Crucial:** The performance of these phosphates can be significantly influenced by factors such as the fish species, salt concentration, and other ingredients present. The data on STPP's superiority, for instance, was observed in a specific low-salt environment (1 g/100 mL NaCl) [1].

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## References

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To cite this document: Smolecule. [TSPP vs STPP formaldehyde formation inhibition surimi].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b581755#tspp-vs-stpp-formaldehyde-formation-inhibition-surimi>]

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